molecular formula C7H16ClNO B6197812 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride CAS No. 2680529-27-3

3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride

Cat. No.: B6197812
CAS No.: 2680529-27-3
M. Wt: 165.7
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Description

3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, a methylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with methylamine and propanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(methylamino)-1-propanol: A similar compound with a methylamino group and a propanol backbone.

    Cyclopropylamine: Contains a cyclopropyl group and an amino group.

    N-methylcyclopropylamine: Features a cyclopropyl group and a methylamino group.

Uniqueness

3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride is unique due to the combination of its cyclopropyl, methylamino, and propanol groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

2680529-27-3

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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